molecular formula C23H24N4O5S2 B12191314 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B12191314
M. Wt: 500.6 g/mol
InChI Key: KEPOUCRGTXSLBF-UHFFFAOYSA-N
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Description

4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyrrole ring, and a benzenesulfonamide group, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C23H24N4O5S2

Molecular Weight

500.6 g/mol

IUPAC Name

4-[2-[4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C23H24N4O5S2/c1-31-19-8-5-15(11-20(19)32-2)17-13-33-23(26-17)21-18(28)12-27(22(21)24)10-9-14-3-6-16(7-4-14)34(25,29)30/h3-8,11,13,24,28H,9-10,12H2,1-2H3,(H2,25,29,30)

InChI Key

KEPOUCRGTXSLBF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=CC=C(C=C4)S(=O)(=O)N)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrrole ring, and finally, the attachment of the benzenesulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions would be essential to optimize the synthesis process and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide lies in its combination of a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide represents a complex structure with significant potential in medicinal chemistry. Its biological activity has been investigated across various domains, including antimicrobial, anticancer, and anticonvulsant properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and recent research findings.

Chemical Structure

The compound features a thiazole moiety linked to a pyrrole structure and a benzenesulfonamide group. The presence of methoxy groups on the phenyl ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of thiazole derivatives. The compound's structural analogs have shown promising results against various bacterial strains:

CompoundMIC (mg/mL)MBC (mg/mL)Sensitive Strain
4-(2-{3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-...0.23–0.700.47–0.94B. cereus
Analog 10.23/0.47-E. cloacae
Analog 2--S. Typhimurium

The most effective activity was noted against Bacillus cereus , while Escherichia coli exhibited resistance .

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. The compound's structural features contribute to its cytotoxic activity against various cancer cell lines:

CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92Jurkat
Compound B1.98 ± 1.22HT29

The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups significantly enhances cytotoxicity . Molecular dynamics simulations have revealed that these compounds interact with target proteins predominantly through hydrophobic contacts.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been evaluated in various models:

CompoundED50 (mg/kg)Model
Compound C20PTZ-induced seizures

Notably, certain thiazole derivatives demonstrated complete protection against tonic extensor phases in seizure models . The SAR analysis suggests that modifications in the phenyl ring can significantly affect the anticonvulsant efficacy.

Case Studies

In vivo studies using zebrafish and mice models have also been conducted to assess the toxicity and efficacy of related compounds:

  • Study on Indolin Derivatives : Evaluated the toxicity of compounds similar to the target compound in zebrafish models, revealing a reduction in necrotic cells compared to control groups .
  • Antimicrobial Efficacy : A comprehensive study on various thiazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains .

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